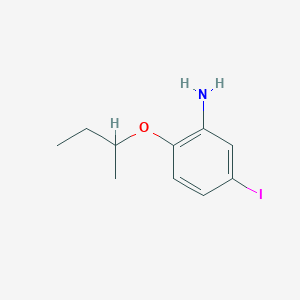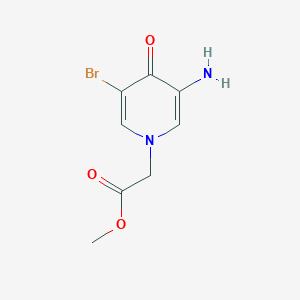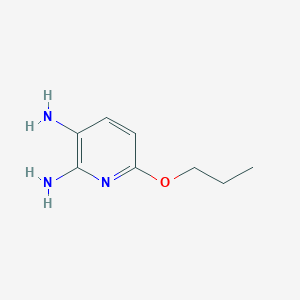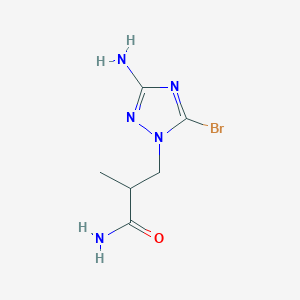
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Amination: The amino group is introduced at the 3-position of the triazole ring through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or bromo positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or reduced amine products.
科学研究应用
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-6-fluorobenzonitrile
- 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid
Uniqueness
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is unique due to its specific substitution pattern and functional groups. The presence of the amino, bromo, and amide groups provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C6H10BrN5O |
|---|---|
分子量 |
248.08 g/mol |
IUPAC 名称 |
3-(3-amino-5-bromo-1,2,4-triazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C6H10BrN5O/c1-3(4(8)13)2-12-5(7)10-6(9)11-12/h3H,2H2,1H3,(H2,8,13)(H2,9,11) |
InChI 键 |
QSCZJFHIQQZFPH-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C(=NC(=N1)N)Br)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B15239711.png)



![3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239737.png)
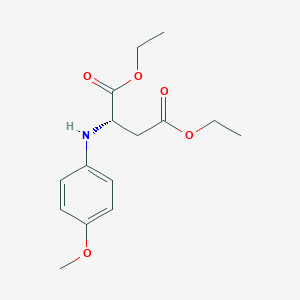

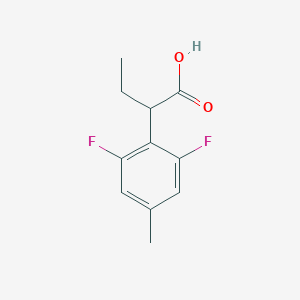

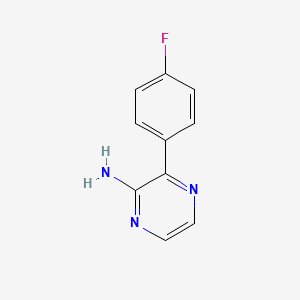
![1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15239773.png)
